4-fluoro-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide
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Overview
Description
4-fluoro-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide is a complex organic compound with a molecular formula of C21H17FN4O3S This compound is notable for its unique structure, which includes a quinoxaline core, a fluorine atom, and a benzenesulfonamide group
Preparation Methods
The synthesis of 4-fluoro-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial production methods for this compound may involve optimizing the reaction conditions to scale up the process while maintaining product purity and yield. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4-fluoro-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
4-fluoro-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The quinoxaline core can bind to enzymes or receptors, modulating their activity. The fluorine atom and benzenesulfonamide group contribute to the compound’s binding affinity and specificity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar compounds to 4-fluoro-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide include other quinoxaline derivatives and sulfonamide-containing molecules. Some examples are:
4-fluoro-N-(3-((4-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide: Similar structure but with a different methoxy group position.
Quinoxaline-2-carboxamide: Another quinoxaline derivative with different functional groups.
Benzenesulfonamide derivatives: Compounds with the benzenesulfonamide group but different core structures.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
4-fluoro-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide is a complex organic compound belonging to the quinoxaline family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : C21H17FN4O3S
- Molecular Weight : 424.45 g/mol
- CAS Number : 714916-69-5
Biological Activities
The compound has shown promising biological activities, particularly in the following areas:
Antimicrobial Activity
Research indicates that derivatives of quinoxaline compounds exhibit significant antimicrobial effects. For instance, studies have demonstrated that related compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.008 - 0.06 μg/mL |
Escherichia coli | 0.03 - 0.046 μg/mL |
Streptococcus pneumoniae | 0.008 - 0.03 μg/mL |
These findings suggest that the compound may be effective against resistant bacterial strains due to its ability to target multiple pathways in bacterial metabolism .
Anticancer Properties
Quinoxaline derivatives have been explored for their potential in cancer therapy. The compound may act as an inhibitor of phosphatidylinositol 3-kinase (PI3K), a critical pathway involved in many malignancies. In vitro studies have shown that certain quinoxaline derivatives can induce apoptosis in cancer cells by disrupting cell signaling pathways .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in bacterial DNA replication and repair, such as DNA gyrase and topoisomerase IV, leading to bacterial cell death.
- Receptor Modulation : It may modulate various receptors associated with cancer cell proliferation and survival, thereby exerting antiproliferative effects.
Case Studies
Several studies have evaluated the efficacy of quinoxaline derivatives:
- Study on Antibacterial Activity : A study demonstrated that a series of quinoxaline derivatives showed superior antibacterial activity compared to standard antibiotics like ampicillin, with IC50 values ranging from 0.0033 to 0.046 μg/mL against DNA gyrase .
- Anticancer Evaluation : In a clinical setting, compounds similar to this compound were tested for their ability to inhibit tumor growth in xenograft models, showing promising results in reducing tumor size and improving survival rates .
Properties
IUPAC Name |
4-fluoro-N-[3-(2-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3S/c1-29-19-9-5-4-8-18(19)25-20-21(24-17-7-3-2-6-16(17)23-20)26-30(27,28)15-12-10-14(22)11-13-15/h2-13H,1H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQUWPWOQMMSRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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